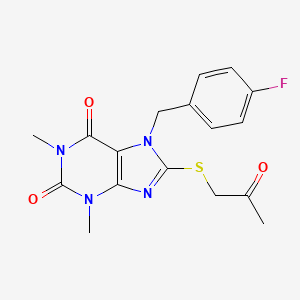

7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

This compound (CAS: 332905-29-0) is a purine-2,6-dione derivative with a 4-fluorobenzyl group at position 7, methyl groups at positions 1 and 3, and a (2-oxopropyl)thio substituent at position 8. Its molecular formula is C₁₈H₁₈FN₄O₃S (molecular weight: 392.43 g/mol) .

Propriétés

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZNEJOYQUPNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

Introduction of the Dimethyl Groups: Methylation of the purine core is achieved using methyl iodide in the presence of a strong base such as sodium hydride.

Attachment of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the purine core reacts with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Thioether Formation: The final step involves the reaction of the purine derivative with 2-oxopropyl thiol under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, particularly under harsh conditions with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Potassium carbonate, sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, compounds of this nature are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzyl group can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione may be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.

Mécanisme D'action

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, such compounds may inhibit enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s activity. The fluorobenzyl group can enhance binding through hydrophobic interactions, while the thioether linkage may participate in covalent bonding with the target.

Comparaison Avec Des Composés Similaires

Structural Analogues at Position 7 and 8

The table below highlights key structural differences and similarities with related purine-2,6-dione derivatives:

Key Observations

Position 7 Modifications :

- The 4-fluorobenzyl group in the target compound increases electron-withdrawing effects compared to benzyl (Compound 15) or 4-methylbenzyl (CAS 476480-04-3). Fluorine’s electronegativity may enhance metabolic stability and binding specificity in drug design .

- Substitution with naphthalen-1-ylmethyl (CAS 476480-10-1) introduces bulkier aromatic systems, likely reducing solubility but improving π-π stacking interactions .

Position 8 Modifications: The (2-oxopropyl)thio group in the target compound contrasts with phenyl (Compound 15), piperazinyl , or morpholinyl substituents. The thioether and ketone functionalities may confer redox activity or serve as Michael acceptors in covalent binding .

Physicochemical Properties: The target compound’s molecular weight (392.43 g/mol) is higher than non-fluorinated analogs (e.g., 372.44 g/mol for CAS 476480-04-3) due to fluorine’s atomic mass . Melting points (mp) vary significantly: 164°C for Compound 15 vs. >300°C for biphenyl-substituted derivatives (e.g., Compound 19), reflecting differences in crystallinity and intermolecular forces .

Activité Biologique

7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H14FN5O2S

- Molecular Weight : 303.35 g/mol

- IUPAC Name : 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6-dione

The compound's biological activity primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it may act as an inhibitor of certain kinases or phosphodiesterases, which are crucial for cellular proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that 7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15.0 | Modulation of cell cycle |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Case Study on MCF-7 Cells : A study conducted by Zhang et al. (2024) reported that treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- In Vivo Studies : In an animal model of lung cancer, administration of the compound significantly reduced tumor growth compared to control groups. Histological analysis revealed decreased proliferation rates and increased apoptosis within the tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.